Cas no 2227897-62-1 ((1R)-2-amino-1-1-(2-methylpropyl)-1H-pyrazol-3-ylethan-1-ol)
(1R)-2-amino-1-1-(2-methylpropyl)-1H-pyrazol-3-ylethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- (1R)-2-amino-1-1-(2-methylpropyl)-1H-pyrazol-3-ylethan-1-ol
- EN300-1776384
- 2227897-62-1
- (1R)-2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]ethan-1-ol
-
- Inchi: 1S/C9H17N3O/c1-7(2)6-12-4-3-8(11-12)9(13)5-10/h3-4,7,9,13H,5-6,10H2,1-2H3/t9-/m1/s1
- InChI Key: UXSMBCVTCJKQBZ-SECBINFHSA-N
- SMILES: O[C@H](CN)C1C=CN(CC(C)C)N=1
Computed Properties
- Exact Mass: 183.137162174g/mol
- Monoisotopic Mass: 183.137162174g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 152
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.3
- Topological Polar Surface Area: 64.1Ų
(1R)-2-amino-1-1-(2-methylpropyl)-1H-pyrazol-3-ylethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1776384-0.05g |
(1R)-2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]ethan-1-ol |
2227897-62-1 | 0.05g |
$1764.0 | 2023-09-20 | ||
| Enamine | EN300-1776384-0.1g |
(1R)-2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]ethan-1-ol |
2227897-62-1 | 0.1g |
$1849.0 | 2023-09-20 | ||
| Enamine | EN300-1776384-0.25g |
(1R)-2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]ethan-1-ol |
2227897-62-1 | 0.25g |
$1933.0 | 2023-09-20 | ||
| Enamine | EN300-1776384-0.5g |
(1R)-2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]ethan-1-ol |
2227897-62-1 | 0.5g |
$2017.0 | 2023-09-20 | ||
| Enamine | EN300-1776384-1.0g |
(1R)-2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]ethan-1-ol |
2227897-62-1 | 1g |
$2101.0 | 2023-06-03 | ||
| Enamine | EN300-1776384-2.5g |
(1R)-2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]ethan-1-ol |
2227897-62-1 | 2.5g |
$4117.0 | 2023-09-20 | ||
| Enamine | EN300-1776384-5.0g |
(1R)-2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]ethan-1-ol |
2227897-62-1 | 5g |
$6092.0 | 2023-06-03 | ||
| Enamine | EN300-1776384-10.0g |
(1R)-2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]ethan-1-ol |
2227897-62-1 | 10g |
$9032.0 | 2023-06-03 | ||
| Enamine | EN300-1776384-1g |
(1R)-2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]ethan-1-ol |
2227897-62-1 | 1g |
$2101.0 | 2023-09-20 | ||
| Enamine | EN300-1776384-5g |
(1R)-2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]ethan-1-ol |
2227897-62-1 | 5g |
$6092.0 | 2023-09-20 |
(1R)-2-amino-1-1-(2-methylpropyl)-1H-pyrazol-3-ylethan-1-ol Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
Additional information on (1R)-2-amino-1-1-(2-methylpropyl)-1H-pyrazol-3-ylethan-1-ol
Introduction to (1R)-2-amino-1-1-(2-methylpropyl)-1H-pyrazol-3-ylethan-1-ol (CAS No. 2227897-62-1)
Chemical compounds play a pivotal role in the advancement of pharmaceutical research and development, particularly in the synthesis and characterization of novel therapeutic agents. One such compound, (1R)-2-amino-1-1-(2-methylpropyl)-1H-pyrazol-3-ylethan-1-ol, identified by its CAS number 2227897-62-1, has garnered significant attention due to its unique structural and pharmacological properties. This compound belongs to the pyrazole class, which is well-documented for its diverse biological activities and potential applications in medicinal chemistry.
The molecular structure of (1R)-2-amino-1-1-(2-methylpropyl)-1H-pyrazol-3-ylethan-1-ol consists of a pyrazole core substituted with various functional groups, including an amino group, a tertiary butyl group, and an ethanol moiety. This specific arrangement of atoms imparts distinct chemical reactivity and biological interactions, making it a promising candidate for further investigation in drug discovery.
In recent years, there has been a growing interest in pyrazole derivatives due to their broad spectrum of biological activities. These compounds have been reported to exhibit antimicrobial, anti-inflammatory, anticancer, and anti-diabetic properties. The presence of the amino group in (1R)-2-amino-1-1-(2-methylpropyl)-1H-pyrazol-3-ylethan-1-ol suggests potential interactions with biological targets such as enzymes and receptors, which are crucial for modulating physiological processes.
One of the most compelling aspects of this compound is its stereochemical configuration. The (1R) configuration indicates a specific spatial arrangement of atoms, which can significantly influence its biological activity. Stereoisomers often exhibit different pharmacological profiles, making the precise stereochemical control of synthetic pathways essential for optimizing therapeutic efficacy.
Recent studies have highlighted the importance of pyrazole derivatives in the development of novel drugs. For instance, researchers have demonstrated that certain pyrazole-based compounds can inhibit the activity of key enzymes involved in cancer progression. The structural features of (1R)-2-amino-1-1-(2-methylpropyl)-1H-pyrazol-3-ylethan-1-ol, particularly the combination of the pyrazole ring and the tertiary butyl group, may contribute to its potential as an anti-cancer agent.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as chiral resolution and catalytic hydrogenation, are often employed to achieve the desired stereochemical purity. The use of modern spectroscopic methods like NMR and mass spectrometry is crucial for characterizing the compound's structure and confirming its identity.
In addition to its potential therapeutic applications, (1R)-2-amino-1-1-(2-methylpropyl)-1H-pyrazol-3-ylethan-1-ol may also serve as a valuable intermediate in the synthesis of more complex molecules. Its unique structural features make it a versatile building block for designing novel pharmacophores with enhanced biological activity.
The pharmacokinetic properties of this compound are also an area of active investigation. Understanding how the body processes and eliminates such molecules is essential for developing effective drug formulations. Preclinical studies are being conducted to assess the absorption, distribution, metabolism, and excretion (ADME) profiles of (1R)-2-amino-1-(2-methylpropyl)-pyrazolylethanone, which will provide critical insights into its potential clinical utility.
The development of new drugs is a complex process that requires collaboration among chemists, biologists, pharmacologists, and clinicians. The study of compounds like (CAS No. 2227897) exemplifies this interdisciplinary approach, where chemical innovation meets biological understanding to drive advancements in medicine.
In conclusion, (CAS No 2227897) represents a significant contribution to the field of medicinal chemistry. Its unique structure and promising biological activities make it a valuable candidate for further research and development. As our understanding of chemical biology continues to evolve, compounds like these will play an increasingly important role in shaping the future of healthcare.
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